molecular formula C7H6BrF2N3 B13697057 1-(4-Bromo-2,5-difluorophenyl)guanidine

1-(4-Bromo-2,5-difluorophenyl)guanidine

Cat. No.: B13697057
M. Wt: 250.04 g/mol
InChI Key: LHBBXYCNWOHZKU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-difluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

The synthesis of 1-(4-Bromo-2,5-difluorophenyl)guanidine typically involves the reaction of 4-bromo-2,5-difluoroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the guanidine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Bromo-2,5-difluorophenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2,5-difluorophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)guanidine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but studies suggest that the compound may interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

1-(4-Bromo-2,5-difluorophenyl)guanidine can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H6BrF2N3

Molecular Weight

250.04 g/mol

IUPAC Name

2-(4-bromo-2,5-difluorophenyl)guanidine

InChI

InChI=1S/C7H6BrF2N3/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H,(H4,11,12,13)

InChI Key

LHBBXYCNWOHZKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N=C(N)N

Origin of Product

United States

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